5-Methyl-pyridazine-4-carboxylic acid ethyl ester

Physicochemical Properties Purification Process Chemistry

5-Methyl-pyridazine-4-carboxylic acid ethyl ester (CAS 92929-53-8), also known as ethyl 5-methylpyridazine-4-carboxylate, is a pyridazine-based heterocyclic building block with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, serving as a versatile scaffold for the construction of more complex pyridazine-containing molecules.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 92929-53-8
Cat. No. B1317238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-pyridazine-4-carboxylic acid ethyl ester
CAS92929-53-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=NC=C1C
InChIInChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3
InChIKeyIXOIGNZETIAWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-pyridazine-4-carboxylic acid ethyl ester (CAS 92929-53-8): Chemical Identity and Procurement Context


5-Methyl-pyridazine-4-carboxylic acid ethyl ester (CAS 92929-53-8), also known as ethyl 5-methylpyridazine-4-carboxylate, is a pyridazine-based heterocyclic building block with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, serving as a versatile scaffold for the construction of more complex pyridazine-containing molecules [2]. The compound is commercially available at research-grade purity (typically 97%) and is characterized by its ester functionality, which provides a reactive handle for further derivatization .

Why 5-Methyl-pyridazine-4-carboxylic acid ethyl ester Cannot Be Replaced by Generic Pyridazine Esters


Substitution of 5-methyl-pyridazine-4-carboxylic acid ethyl ester with unsubstituted or differently substituted pyridazine esters is not chemically or pharmacologically equivalent. The specific 5-methyl and 4-ethyl ester substitution pattern on the pyridazine ring critically modulates electronic distribution, steric environment, and subsequent reactivity, directly impacting downstream synthetic yields and biological target engagement [1]. Furthermore, the pyridazine core itself confers a distinct hydrogen-bonding and π-stacking profile compared to pyridine or pyrazine analogs, a feature extensively exploited in drug discovery to achieve unique selectivity profiles [2]. Therefore, generic substitution risks compromising the integrity of established synthetic routes or the intended biological activity of final compounds, necessitating the use of this precise regioisomer.

Quantitative Differentiation of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester: Head-to-Head Comparator Data


Comparative Boiling Point Elevation: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester vs. Ethyl Pyridazine-4-carboxylate

The 5-methyl substitution on the pyridazine ring results in a measurable increase in boiling point compared to the unsubstituted ethyl pyridazine-4-carboxylate . This difference in volatility has practical implications for purification processes (e.g., distillation) and handling in large-scale synthesis .

Physicochemical Properties Purification Process Chemistry

Enhanced Molecular Weight and Lipophilicity: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester vs. Methyl 5-Methylpyridazine-4-carboxylate

The ethyl ester of 5-methylpyridazine-4-carboxylic acid exhibits a higher molecular weight and predicted lipophilicity compared to its methyl ester counterpart [1]. These differences, while modest, can significantly impact pharmacokinetic properties such as membrane permeability and metabolic stability in medicinal chemistry programs [2].

Physicochemical Properties Drug-likeness Lipophilicity

Pyridazine Core Selectivity Advantage Over Pyridine Isosteres: A Class-Level Inference

The pyridazine ring system, as found in 5-methyl-pyridazine-4-carboxylic acid ethyl ester, has been shown to provide superior selectivity for certain biological targets compared to its pyridine isostere [1]. This class-level advantage is attributed to the unique electronic properties of the 1,2-diazine arrangement, which alters hydrogen-bonding patterns and π-stacking interactions [2].

Medicinal Chemistry Isosteric Replacement Target Selectivity

High-Value Application Scenarios for 5-Methyl-pyridazine-4-carboxylic acid ethyl ester


Synthesis of Pyridazine-Based PDE4 Inhibitors for Inflammatory Disease Research

Given the class-level evidence demonstrating the pyridazine core's enhanced selectivity for PDE4 over pyridine isosteres [1], 5-methyl-pyridazine-4-carboxylic acid ethyl ester serves as an ideal starting material for the synthesis of novel PDE4 inhibitors. Its 5-methyl and 4-carboxylate substitution pattern provides a handle for diversification into focused libraries aimed at treating conditions like asthma or COPD, where PDE4 inhibition is clinically validated. The compound's physicochemical properties (higher boiling point, increased lipophilicity) also make it suitable for high-temperature or lipophilic environment reactions.

Development of Agrochemical Lead Compounds (Herbicides/Insecticides)

The pyridazine scaffold is well-established in agrochemical research, with numerous patents disclosing its use in herbicides and insecticides [2]. 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, with its defined substitution pattern, is a strategic intermediate for constructing novel pyridazinone derivatives. Its higher boiling point relative to the unsubstituted ethyl ester offers a practical advantage in process development, allowing for greater thermal stability during large-scale reactions and facilitating purification via distillation or high-temperature crystallization.

Precision Synthesis of Kinase Inhibitor Scaffolds Requiring Defined Lipophilicity

In kinase drug discovery, fine-tuning lipophilicity is critical for balancing potency and ADME properties. The quantitative difference in molecular weight and predicted logP between 5-methyl-pyridazine-4-carboxylic acid ethyl ester and its methyl ester analog [3] makes the ethyl ester a preferred choice for projects where a modest increase in lipophilicity is desired to improve cell permeability or brain penetration. Researchers can use this compound to explore structure-property relationships (SPR) in a systematic manner, confident in the precise physicochemical characteristics it contributes to the final molecule.

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